(2R,3R)-2,3,4-trifluorobutan-1-amine
Description
(2R,3R)-2,3,4-Trifluorobutan-1-amine is a chiral primary amine featuring three fluorine atoms at positions 2, 3, and 4 on the butane backbone, with stereochemical configurations at C2 and C3 both being R. The strategic placement of fluorine atoms enhances its electronic and steric properties, making it valuable in medicinal chemistry and agrochemical applications. Fluorination typically increases metabolic stability, lipophilicity, and binding specificity to biological targets .
Properties
IUPAC Name |
(2R,3R)-2,3,4-trifluorobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N/c5-1-3(6)4(7)2-8/h3-4H,1-2,8H2/t3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWUZAMCXFCQHC-QWWZWVQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CF)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](CF)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of (2R,3R)-2,3,4-trifluorobutan-1-amine with analogous fluorinated amines:
Key Observations :
- Fluorine Arrangement : The target compound’s aliphatic fluorine atoms (positions 2,3,4) contrast with trifluoromethyl (CF₃) or aromatic fluorine substitutions in analogs. Aliphatic fluorination reduces basicity and increases polarity compared to CF₃ groups .
- Lipophilicity : The CF₃ group in (2R)-1,1,1-Trifluoro-3-methylbutan-2-amine raises its logP (2.23) vs. the target compound (~1.8), suggesting greater membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
